Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride
Description
Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride is a cyclopropane-containing furan carboxylate derivative with a methylamino substituent. For example, cyclopropane rings are known to enhance metabolic stability and binding affinity due to their unique ring strain and rigidity . The compound’s synthesis likely follows methods similar to those described for cyclobutane analogs, such as in Reference Example 85 (EP 4 374 877 A2), where methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is used as a starting material, yielding LCMS m/z 411 and HPLC retention time of 1.18 minutes .
Properties
IUPAC Name |
methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-10(5-6-10)8-4-3-7(14-8)9(12)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBIWLOPSNIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=CC=C(O2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane vs. Cyclobutane Derivatives
The substitution of cyclopropane with cyclobutane alters physicochemical properties. For instance:
Cyclobutane derivatives exhibit higher molecular weight and distinct LCMS profiles.
Furan Carboxylate Analogs with Varied Amine Substituents
Substituents on the furan ring significantly impact solubility and bioactivity:
The cyclopropyl-methylamino group in the target compound introduces steric hindrance and rigidity, which may enhance receptor selectivity compared to flexible aminomethyl analogs .
Thiophene vs. Furan Heterocycles
Replacing the furan ring with thiophene alters electronic properties:
Pharmaceutical Impurities and Structural Relatives
Impurities in ranitidine hydrochloride, such as ranitidine-N-oxide, share structural motifs (e.g., furan core with methylamino groups) but differ in nitroethenyl substituents. These analogs highlight the importance of substituent positioning for stability and toxicity profiles .
Research Findings and Implications
- Synthetic Feasibility : Cyclopropane derivatives are synthetically challenging but offer advantages in drug design due to their rigidity. Cyclobutane analogs (e.g., from EP 4 374 877 A2) provide alternative routes with comparable yields .
- Bioactivity: The methylamino-cyclopropyl group may enhance binding to amine-sensitive targets (e.g., kinases or GPCRs) compared to unsubstituted furan carboxylates .
- Stability : Cyclopropane’s ring strain could increase susceptibility to metabolic degradation compared to cyclobutane derivatives, necessitating formulation optimization .
Q & A
Q. What are the established synthetic routes for Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where methylamine reacts with a halogenated precursor (e.g., methyl 5-(chloromethyl)furan-2-carboxylate). Key conditions include:
- Solvent selection : Ethanol or dichloromethane for improved solubility and reduced side reactions .
- Temperature control : Reactions often proceed under reflux (60–80°C) to enhance kinetics while avoiding decomposition .
- Catalysts : Acidic or basic catalysts may accelerate substitution; however, excess methylamine can act as both reactant and base .
- Purification : Recrystallization in ethyl acetate or toluene improves purity, with yields averaging 70–80% under optimized conditions .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : Key peaks include δ 2.29–2.56 ppm (cyclopropyl CH₂ and methylamine protons) and δ 3.82 ppm (ester methyl group) in DMSO-d₆ .
- X-ray crystallography : Resolves cyclopropane ring geometry and confirms salt formation (hydrochloride) via Cl⁻ positioning .
- LCMS/HPLC : LCMS (m/z ~411 [M+H]⁺) and HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) validate molecular weight and purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopropyl group in this compound, and how does it influence synthetic applications?
- Methodological Answer : The cyclopropane ring introduces angle strain, enhancing susceptibility to ring-opening reactions. Key reactivity pathways include:
- Electrophilic substitution : The methylamino group directs reactivity at the furan C-5 position, enabling functionalization .
- Ring-opening under acidic conditions : Protonation of the cyclopropane destabilizes the ring, facilitating nucleophilic attack (e.g., by water or amines) .
- Comparative studies : Analogues with cyclobutane or cyclohexane rings show reduced reactivity, highlighting the cyclopropane’s unique strain-driven behavior .
Q. How can conflicting NMR or chromatographic data be resolved during structural elucidation?
- Methodological Answer : Discrepancies often arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton peaks; cross-referencing multiple solvents clarifies assignments .
- Dynamic equilibria : Temperature-dependent NMR (e.g., VT-NMR) identifies rotational barriers in the methylamino group .
- HPLC method optimization : Adjusting mobile phase pH or column type (C18 vs. HILIC) resolves co-eluting impurities .
Q. What strategies mitigate side reactions during large-scale synthesis, such as ester hydrolysis or cyclopropane ring degradation?
- Methodological Answer :
- Protection/deprotection : Temporarily protecting the ester group (e.g., silylation) prevents hydrolysis during cyclopropane functionalization .
- Low-temperature processing : Maintaining reactions below 0°C minimizes thermal degradation of the cyclopropane ring .
- Additives : Scavengers like molecular sieves absorb HCl byproducts, reducing acid-catalyzed side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
